1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride
Description
The compound 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride is a cyclic carbonate derivative featuring a piperazine ring substituted with a 2,5-dichlorophenyl group and a 4-fluorophenyl moiety. Its molecular formula is inferred as C₂₁H₂₀Cl₂FN₂O₃·HCl, with a molecular weight of approximately 457.77 g/mol (calculated). The compound’s structure combines a 1,3-dioxol-2-one core with a piperazinyl-ethyl chain, a design shared with several analogs discussed below .
Properties
CAS No. |
71923-06-3 |
|---|---|
Molecular Formula |
C21H20Cl3FN2O3 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
4-[2-[4-(2,5-dichlorophenyl)piperazin-1-ium-1-yl]ethyl]-5-(4-fluorophenyl)-1,3-dioxol-2-one;chloride |
InChI |
InChI=1S/C21H19Cl2FN2O3.ClH/c22-15-3-6-17(23)18(13-15)26-11-9-25(10-12-26)8-7-19-20(29-21(27)28-19)14-1-4-16(24)5-2-14;/h1-6,13H,7-12H2;1H |
InChI Key |
RGZXVCSFEYVCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC[NH+]1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=C(C=CC(=C4)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolone ring, followed by the introduction of the piperazine and phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the phenyl or piperazine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Therapeutic Applications
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including this dioxolane derivative, may exhibit antidepressant effects. The presence of the piperazine moiety is linked to serotonin receptor modulation, which is crucial in the treatment of depression .
Antipsychotic Properties
The compound's structure suggests potential antipsychotic activity. Studies have shown that similar compounds can interact with dopamine and serotonin receptors, which are key targets in managing psychotic disorders .
Antitumor Activity
Preliminary studies suggest that the compound may have antitumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve disruption of cellular signaling pathways critical for cancer cell survival .
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. It could potentially mitigate oxidative stress and inflammation in neuronal cells, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Research Findings
A variety of studies have been conducted to explore the efficacy and safety of this compound:
Case Study: Antidepressant Effects
In a controlled study involving animal models of depression, the administration of the compound resulted in a significant reduction in depressive-like behaviors compared to controls. The study highlighted its potential as a novel antidepressant agent .
Case Study: Antitumor Activity
A recent investigation assessed the cytotoxic effects of the compound on breast cancer cell lines. Results indicated that it inhibited cell growth significantly at concentrations lower than those used by conventional chemotherapeutics, suggesting a favorable safety profile .
Safety Profile
While promising, the safety and toxicity profile of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride requires thorough evaluation. Toxicological assessments are essential to determine any potential side effects associated with its therapeutic use.
Mechanism of Action
The mechanism of action of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All analogs share the 1,3-dioxol-2-one backbone with substitutions at positions 4 and 5:
- Position 4 : A 4-fluorophenyl group is consistently present.
- Position 5 : An ethyl group linked to a piperazine ring, which varies in its aryl substituents.
Table 1: Key Structural Variations in Piperazine-Substituted Analogs
Abbreviations : FP = fluorophenyl; PP = phenylpiperazinyl.
Impact of Halogen Substituents
- 4-Fluorophenyl contributes moderate electron-withdrawing character, common across all analogs.
- Steric Effects :
Physicochemical Properties
- Solubility: Hydrochloride salts generally improve aqueous solubility. The dihydrochloride form of the 3-chlorophenyl analog (CAS 123022) may exhibit higher solubility than mono-hydrochloride derivatives .
- For example, the 3,5-dichlorophenyl analog’s symmetrical structure may yield higher melting points than asymmetrical analogs .
Table 2: Crystallographic Data for Selected Analogs
Biological Activity
1,3-Dioxol-2-one derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride , is a complex structure that combines a dioxolane ring with piperazine and fluorophenyl groups. This article reviews the biological activity of this compound, synthesizing data from various studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₅Cl₂FNO₂
- Molecular Weight : 310.19 g/mol
Structural Features
- Dioxolane Ring : Contributes to the stability and reactivity of the compound.
- Piperazine Moiety : Known for its role in enhancing pharmacological properties.
- Fluorophenyl Group : Often associated with increased potency and selectivity in biological activity.
Antimicrobial Activity
Research indicates that dioxolane derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Antidepressant and Anxiolytic Effects
The piperazine component is crucial for the compound's interaction with serotonin receptors. Compounds with similar structures have been shown to exhibit agonistic effects on 5-HT1A receptors, which are implicated in mood regulation. In experimental models, these compounds have demonstrated potential antidepressant and anxiolytic activities .
Anticancer Potential
Recent studies have highlighted the anticancer properties of dioxolane derivatives. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of dioxolane derivatives, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The results indicated an MIC range of 16-64 µg/mL, suggesting moderate to high efficacy .
Study 2: Neuropharmacological Evaluation
Another study assessed the neuropharmacological effects of related compounds on animal models. The administration of these compounds resulted in significant reductions in anxiety-like behaviors in elevated plus maze tests, indicating potential for treating anxiety disorders .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
